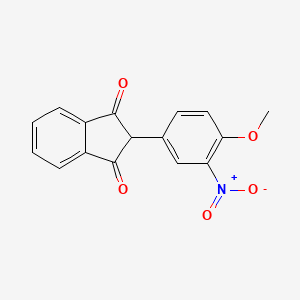
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Cyclization: The nitrated product is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indene-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 2-(4-Amino-3-methoxyphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- (4-Methoxy-3-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and material properties.
Properties
Molecular Formula |
C16H11NO5 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-13-7-6-9(8-12(13)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
MMUJBCJOBCGBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



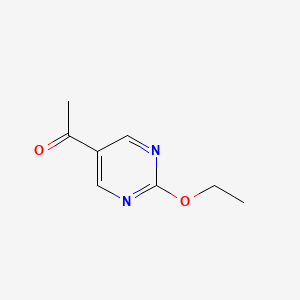
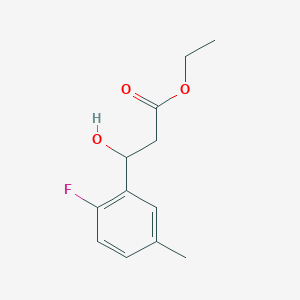
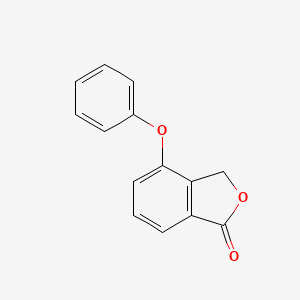
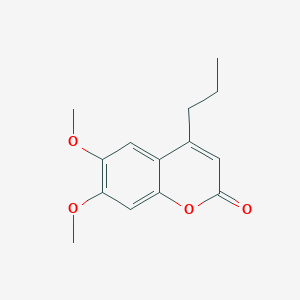
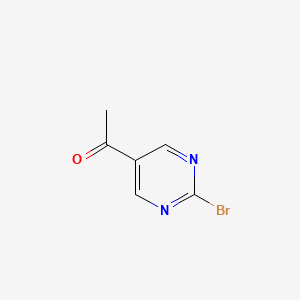
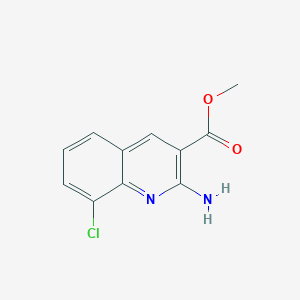
![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)



![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
